molecular formula C14H14N2O2 B4989195 N-hydroxy-N-(4-methylphenyl)-N'-phenylurea CAS No. 1500-23-8

N-hydroxy-N-(4-methylphenyl)-N'-phenylurea

Cat. No. B4989195
CAS RN: 1500-23-8
M. Wt: 242.27 g/mol
InChI Key: LWAGZOAOPGWSMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-hydroxy-N-(4-methylphenyl)-N'-phenylurea (HMPU) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). HMPU is a potent inhibitor of the enzyme histone deacetylase (HDAC) and has been shown to have anti-cancer and anti-inflammatory properties.

Mechanism of Action

N-hydroxy-N-(4-methylphenyl)-N'-phenylurea works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This results in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to cell cycle arrest and apoptosis in cancer cells. N-hydroxy-N-(4-methylphenyl)-N'-phenylurea has also been shown to modulate the immune response by regulating the expression of cytokines and chemokines.
Biochemical and Physiological Effects:
N-hydroxy-N-(4-methylphenyl)-N'-phenylurea has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-hydroxy-N-(4-methylphenyl)-N'-phenylurea has been shown to induce autophagy (cellular recycling) and inhibit angiogenesis (the formation of new blood vessels). N-hydroxy-N-(4-methylphenyl)-N'-phenylurea has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

N-hydroxy-N-(4-methylphenyl)-N'-phenylurea is a potent and selective inhibitor of HDAC enzymes, making it a valuable tool for studying the role of HDACs in cancer and other diseases. However, N-hydroxy-N-(4-methylphenyl)-N'-phenylurea has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high concentrations. Careful control of N-hydroxy-N-(4-methylphenyl)-N'-phenylurea concentration and exposure time is necessary to avoid non-specific effects and ensure accurate results.

Future Directions

There are many potential future directions for research on N-hydroxy-N-(4-methylphenyl)-N'-phenylurea. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of N-hydroxy-N-(4-methylphenyl)-N'-phenylurea. Another area of interest is the exploration of N-hydroxy-N-(4-methylphenyl)-N'-phenylurea's potential use in combination with other anti-cancer agents or immunotherapies. Additionally, the potential use of N-hydroxy-N-(4-methylphenyl)-N'-phenylurea in the treatment of neurodegenerative diseases and other conditions is an area of ongoing research.

Synthesis Methods

N-hydroxy-N-(4-methylphenyl)-N'-phenylurea can be synthesized using a variety of methods, including the reaction of N-phenylurea with hydroxylamine hydrochloride and sodium hydroxide, or by the reaction of 4-methylphenyl isocyanate with N-phenylhydroxylamine. The synthesis of N-hydroxy-N-(4-methylphenyl)-N'-phenylurea is a complex process that requires careful control of reaction conditions to ensure high yield and purity.

Scientific Research Applications

N-hydroxy-N-(4-methylphenyl)-N'-phenylurea has been extensively studied for its potential use in cancer therapy. HDAC inhibitors such as N-hydroxy-N-(4-methylphenyl)-N'-phenylurea have been shown to induce apoptosis (programmed cell death) in cancer cells by altering gene expression and inhibiting tumor growth. N-hydroxy-N-(4-methylphenyl)-N'-phenylurea has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

1-hydroxy-1-(4-methylphenyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-11-7-9-13(10-8-11)16(18)14(17)15-12-5-3-2-4-6-12/h2-10,18H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAGZOAOPGWSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C(=O)NC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70293326
Record name 1-hydroxy-1-(4-methylphenyl)-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxy-1-(4-methylphenyl)-3-phenylurea

CAS RN

1500-23-8
Record name NSC88674
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88674
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-hydroxy-1-(4-methylphenyl)-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.